molecular formula C24H21ClFN3 B11473790 3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11473790
M. Wt: 405.9 g/mol
InChI Key: HHIJLQADIRCSDD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline typically involves the condensation of appropriate substituted anilines with aldehydes, followed by cyclization reactions . Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as crystallization and chromatography are employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-7-ethyl-5-(3-chlorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline
  • 3-(4-Bromophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline
  • 3-(4-Methylphenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C24H21ClFN3

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H21ClFN3/c1-2-15-6-11-22-20(12-15)23(17-4-3-5-19(26)13-17)28-24-21(14-27-29(22)24)16-7-9-18(25)10-8-16/h3-5,7-10,13-15H,2,6,11-12H2,1H3

InChI Key

HHIJLQADIRCSDD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F

Origin of Product

United States

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